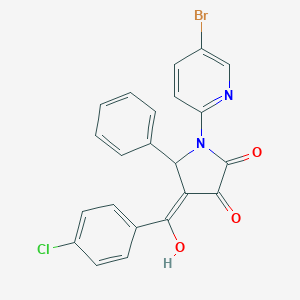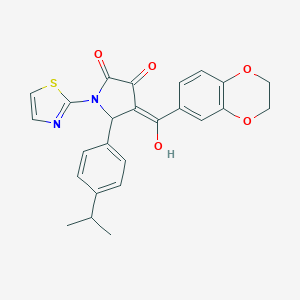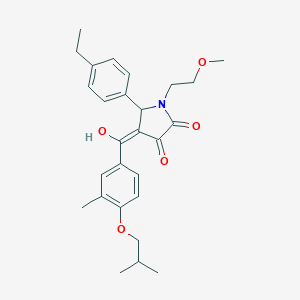
N-(4-chlorobenzyl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-2-phenoxypropanamide, also known as NPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-phenoxypropanamide is not fully understood. However, studies have suggested that N-(4-chlorobenzyl)-2-phenoxypropanamide exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-(4-chlorobenzyl)-2-phenoxypropanamide has also been found to interact with various cellular targets such as tubulin, histone deacetylases, and heat shock proteins.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-2-phenoxypropanamide has been shown to have various biochemical and physiological effects. In cancer research, N-(4-chlorobenzyl)-2-phenoxypropanamide has been found to induce apoptosis, inhibit angiogenesis, and suppress metastasis. In cardiovascular research, N-(4-chlorobenzyl)-2-phenoxypropanamide has been found to reduce inflammation, oxidative stress, and apoptosis in cardiac cells. In neurological research, N-(4-chlorobenzyl)-2-phenoxypropanamide has been found to protect against glutamate-induced neurotoxicity, reduce inflammation, and promote neuronal survival.
Advantages and Limitations for Lab Experiments
N-(4-chlorobenzyl)-2-phenoxypropanamide has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It is also soluble in organic solvents such as DMSO, which makes it suitable for in vitro and in vivo studies. However, N-(4-chlorobenzyl)-2-phenoxypropanamide has some limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. It also has a low bioavailability, which may limit its therapeutic potential.
Future Directions
N-(4-chlorobenzyl)-2-phenoxypropanamide has shown promising results in various scientific research fields. Future research should focus on elucidating the mechanism of action of N-(4-chlorobenzyl)-2-phenoxypropanamide and identifying its cellular targets. Further studies should also investigate the pharmacokinetics and pharmacodynamics of N-(4-chlorobenzyl)-2-phenoxypropanamide to optimize its therapeutic potential. In addition, N-(4-chlorobenzyl)-2-phenoxypropanamide could be used in combination with other drugs to enhance its therapeutic effects. Finally, N-(4-chlorobenzyl)-2-phenoxypropanamide could be studied in clinical trials to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, N-(4-chlorobenzyl)-2-phenoxypropanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. N-(4-chlorobenzyl)-2-phenoxypropanamide has been studied extensively for its anticancer, cardiovascular, and neurological effects. N-(4-chlorobenzyl)-2-phenoxypropanamide exerts its therapeutic effects by modulating various signaling pathways and interacting with cellular targets. N-(4-chlorobenzyl)-2-phenoxypropanamide has several advantages for lab experiments, but also has some limitations. Future research should focus on elucidating the mechanism of action of N-(4-chlorobenzyl)-2-phenoxypropanamide, optimizing its therapeutic potential, and evaluating its safety and efficacy in humans.
Synthesis Methods
N-(4-chlorobenzyl)-2-phenoxypropanamide can be synthesized through a multistep process that involves the reaction of 4-chlorobenzyl chloride with 2-phenoxypropanoic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride and pyridine to obtain the final product, N-(4-chlorobenzyl)-2-phenoxypropanamide.
Scientific Research Applications
N-(4-chlorobenzyl)-2-phenoxypropanamide has been studied extensively for its potential therapeutic applications in various fields such as cancer, cardiovascular diseases, and neurological disorders. In cancer research, N-(4-chlorobenzyl)-2-phenoxypropanamide has shown promising anticancer activity by inhibiting the growth and proliferation of cancer cells. In cardiovascular research, N-(4-chlorobenzyl)-2-phenoxypropanamide has been found to have a protective effect on the heart by reducing inflammation and oxidative stress. In neurological research, N-(4-chlorobenzyl)-2-phenoxypropanamide has been shown to have neuroprotective effects by preventing neuronal damage and promoting neuronal survival.
properties
Product Name |
N-(4-chlorobenzyl)-2-phenoxypropanamide |
|---|---|
Molecular Formula |
C16H16ClNO2 |
Molecular Weight |
289.75 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-phenoxypropanamide |
InChI |
InChI=1S/C16H16ClNO2/c1-12(20-15-5-3-2-4-6-15)16(19)18-11-13-7-9-14(17)10-8-13/h2-10,12H,11H2,1H3,(H,18,19) |
InChI Key |
HYVWRJMMKPISMH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC1=CC=C(C=C1)Cl)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)Cl)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B267711.png)








